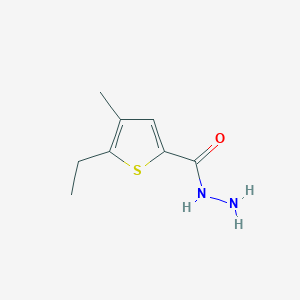
5-Ethyl-4-methylthiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-methylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H12N2OS . The InChI code for this compound is 1S/C8H12N2OS/c1-3-6-5(2)4-7(12-6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 184.26 .Scientific Research Applications
Synthesis and Antiviral Activity
5-Ethyl-4-methylthiophene-2-carbohydrazide derivatives have been explored for their potential in the synthesis of various heterocyclic compounds with notable antiviral activities. For instance, compounds synthesized from similar structures have shown significant activity against Herpes simplex virus type-1 (HSV-1), highlighting the role of thiophene derivatives in antiviral research (Dawood et al., 2011).
Photodetector Enhancement
Modified thiophene compounds, including this compound analogs, have been incorporated into polymer photodetectors to improve their sensitivity and performance. These modifications have been shown to significantly reduce dark current without adversely affecting the photovoltaic properties of the detectors, covering a photoresponse range from UV to NIR (Zhang et al., 2015).
Anticonvulsant Properties
Research into thiophene derivatives has also uncovered their potential in anticonvulsant drug development. Specific thiophene carbohydrazides have demonstrated promising activity in seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as novel anticonvulsant agents (Kulandasamy et al., 2009).
Antibacterial and Antioxidant Applications
Thiophene derivatives have been synthesized and assessed for their antibacterial and antioxidant activities. Studies have found that certain compounds show substantial activity against both Gram-positive and Gram-negative bacteria, in addition to exhibiting significant lipoxygenase inhibitory and antioxidant activities. This suggests potential applications in treating bacterial infections and as antioxidant agents (Rasool et al., 2016).
Synthesis and Bioactivity of Ferrocenyl–thiazoleacylhydrazones
The synthesis of 4-methylthiazole-5-carbohydrazide and its condensation with formylferrocene or acetylferrocene has led to the creation of ferrocenyl–thiazoleacylhydrazones. These compounds have been tested for their anti-Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT), anti-human lung cancer A549 cells, and antibacterial activities, showing significant efficacy. This research points to the potential use of thiophene derivatives in the development of new therapeutic agents (Zhang, 2008).
Safety and Hazards
Properties
IUPAC Name |
5-ethyl-4-methylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-6-5(2)4-7(12-6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOPMEJEXBXWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE](/img/structure/B2766788.png)
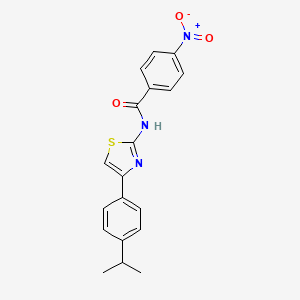
![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)
![1-(8-{[(4-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2766795.png)
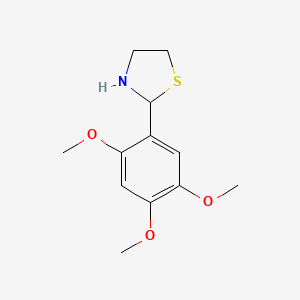
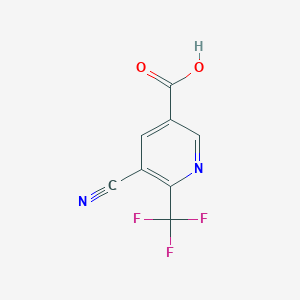
![3,4,5-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2766798.png)
![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2766801.png)
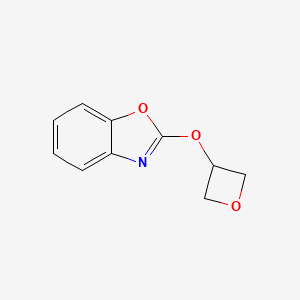
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/no-structure.png)
![2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2766807.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)
